![molecular formula C27H25ClN4O B393939 (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}PROP-2-ENENITRILE](/img/structure/B393939.png)
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}PROP-2-ENENITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}PROP-2-ENENITRILE: is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a chlorobenzyl group, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}PROP-2-ENENITRILE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole ring reacts with 4-chlorobenzyl chloride in the presence of a base.
Attachment of the Diethylamino Group: The diethylamino group is typically introduced through an alkylation reaction using diethylamine and a suitable alkylating agent.
Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile group through a Knoevenagel condensation reaction between the benzimidazole derivative and a suitable aldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in materials science, such as the creation of novel polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}PROP-2-ENENITRILE involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorobenzyl and diethylamino groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(4-methylbenzyl)oxy]-4-(diethylamino)phenyl}prop-2-enenitrile
- (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(4-fluorobenzyl)oxy]-4-(diethylamino)phenyl}prop-2-enenitrile
- (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(4-bromobenzyl)oxy]-4-(diethylamino)phenyl}prop-2-enenitrile
Uniqueness
The uniqueness of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}PROP-2-ENENITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C27H25ClN4O |
|---|---|
Molecular Weight |
457g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[2-[(4-chlorophenyl)methoxy]-4-(diethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C27H25ClN4O/c1-3-32(4-2)23-14-11-20(26(16-23)33-18-19-9-12-22(28)13-10-19)15-21(17-29)27-30-24-7-5-6-8-25(24)31-27/h5-16H,3-4,18H2,1-2H3,(H,30,31)/b21-15+ |
InChI Key |
GXXORQFWZNYHII-RCCKNPSSSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC=C(C=C4)Cl |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B393858.png)
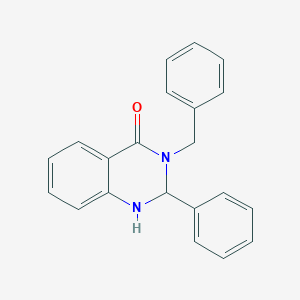
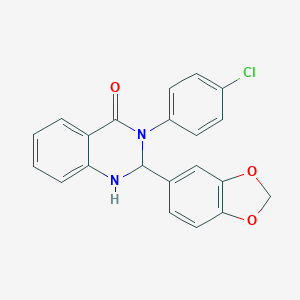
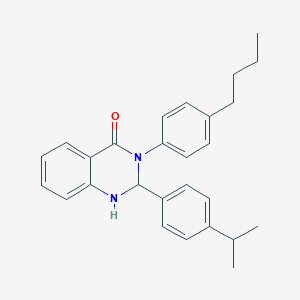
![2-[4-(BENZYLOXY)PHENYL]-3-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B393864.png)
![ETHYL 2-[(2-{[2-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}BUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B393865.png)
![2-Bromobenzaldehyde [{3-nitrophenyl}(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B393868.png)
![5-(4-TERT-BUTYLPHENYL)-3-{[(2,4-DIBROMOPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE](/img/structure/B393869.png)
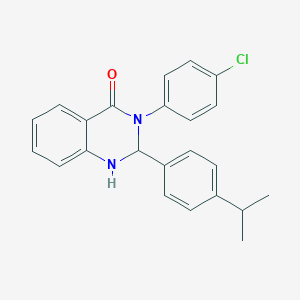
![6,8-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B393872.png)
![3-[4-(butan-2-yl)phenyl]-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B393875.png)
![2-[4-(BENZYLOXY)PHENYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B393876.png)
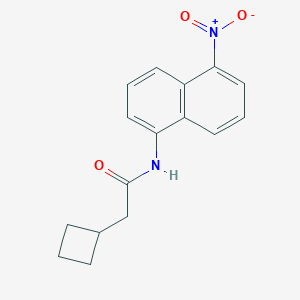
![N-{5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B393879.png)
